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molecular formula C10H7F3N2O3 B8348770 (5-Trifluoromethyl-benzo[d]isoxazol-3-ylamino)-acetic acid

(5-Trifluoromethyl-benzo[d]isoxazol-3-ylamino)-acetic acid

Cat. No. B8348770
M. Wt: 260.17 g/mol
InChI Key: KIZJYOWFERSKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436023B2

Procedure details

5-Trifluoromethyl-benzo[d]isoxazol-3-ylamine (2.5 g, 12.4 mmol) and glyoxylic acid monohydrate (Aldrich, 1.14 g, 12.4 mmol) in MeOH (10 mL) were treated with a few drop of AcOH and heated at 80° C. for 30 min. The reaction was then cooled to room temperature and NaBCNH3 (Aldrich, 1.17 g, 18.6 mmol) was added in one portion and the resulting solution was stirred at room temperature for another 2 hours. The solvent was removed and the residue was partitioned between ether and 1 N NaOH. The aqueous layer was then acidified with 1 N HCl to pH=3 and then extracted three times with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give the title compound as white solid.
Name
5-Trifluoromethyl-benzo[d]isoxazol-3-ylamine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]2[O:10][N:9]=[C:8]([NH2:11])[C:7]=2[CH:12]=1.O.[C:16]([OH:20])(=[O:19])[CH:17]=O.CC(O)=O>CO>[F:14][C:2]([F:1])([F:13])[C:3]1[CH:4]=[CH:5][C:6]2[O:10][N:9]=[C:8]([NH:11][CH2:17][C:16]([OH:20])=[O:19])[C:7]=2[CH:12]=1 |f:1.2|

Inputs

Step One
Name
5-Trifluoromethyl-benzo[d]isoxazol-3-ylamine
Quantity
2.5 g
Type
reactant
Smiles
FC(C=1C=CC2=C(C(=NO2)N)C1)(F)F
Name
Quantity
1.14 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
ADDITION
Type
ADDITION
Details
NaBCNH3 (Aldrich, 1.17 g, 18.6 mmol) was added in one portion
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether and 1 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=CC2=C(C(=NO2)NCC(=O)O)C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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